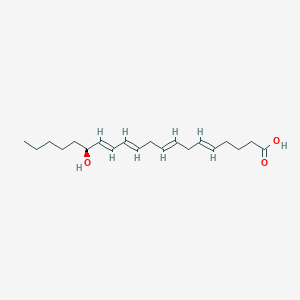![molecular formula C16H15N3O2S B13901916 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)
2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of inorganic chemistry . The compound is characterized by the presence of a benzothiazole ring and a hydrazone linkage, which contribute to its unique chemical properties.
準備方法
The synthesis of 2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine derivatives in the presence of a suitable solvent such as ethanol or methanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield hydrazine derivatives.
科学的研究の応用
2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole has several scientific research applications, including:
作用機序
The mechanism of action of 2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and metal ions. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar compounds to 2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole include other Schiff base hydrazones, such as:
- N′-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of 2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole lies in its specific combination of a benzothiazole ring and a hydrazone linkage, which imparts distinct properties and applications.
特性
分子式 |
C16H15N3O2S |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H15N3O2S/c1-20-12-7-8-14(21-2)11(9-12)10-17-19-16-18-13-5-3-4-6-15(13)22-16/h3-10H,1-2H3,(H,18,19)/b17-10+ |
InChIキー |
KTBWWGFUWGNRND-LICLKQGHSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC2=NC3=CC=CC=C3S2 |
正規SMILES |
COC1=CC(=C(C=C1)OC)C=NNC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B13901846.png)
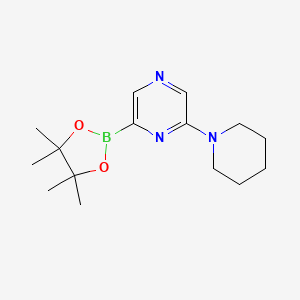
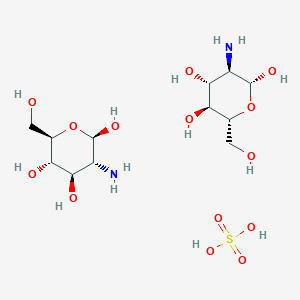
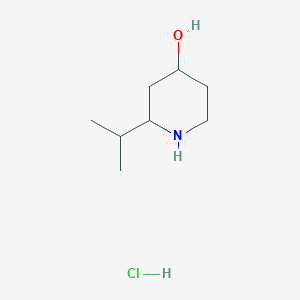

![Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate](/img/structure/B13901875.png)
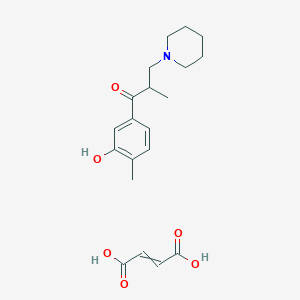
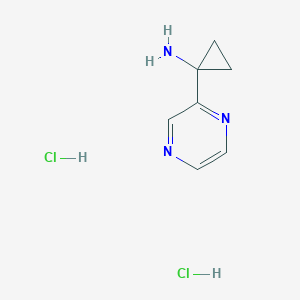


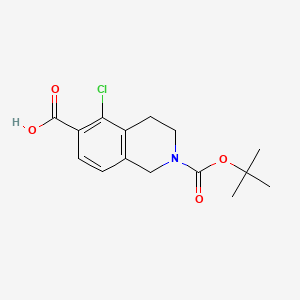
![Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)

